
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is a complex organic compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The alcohol derivative, (2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol, is a more complex molecule with multiple double bonds and methyl groups, contributing to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol typically involves multiple steps. The initial step often includes the preparation of the alcohol derivative through a series of organic reactions such as aldol condensation, followed by the introduction of acetic acid via esterification or direct acylation. The reaction conditions may vary, but common reagents include strong acids or bases, catalysts, and solvents like ethanol or methanol.
Industrial Production Methods
. The production of the alcohol derivative may involve biotechnological methods or chemical synthesis using petrochemical feedstocks.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst is often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones, while reduction of double bonds results in saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The alcohol derivative can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Butyric acid: Known for its presence in rancid butter, with a four-carbon chain.
Citric acid: A tricarboxylic acid found in citrus fruits, with multiple carboxyl groups.
Uniqueness
Acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol is unique due to its combination of a simple carboxylic acid with a complex alcohol derivative. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
269409-66-7 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
acetic acid;(2R)-5,9-dimethyl-2-prop-1-en-2-yldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O.C2H4O2/c1-12(2)7-6-8-14(5)9-10-15(11-16)13(3)4;1-2(3)4/h7,9,15-16H,3,6,8,10-11H2,1-2,4-5H3;1H3,(H,3,4)/t15-;/m0./s1 |
InChI-Schlüssel |
FEZHWKXABSOSPA-RSAXXLAASA-N |
Isomerische SMILES |
CC(=CCCC(=CC[C@@H](CO)C(=C)C)C)C.CC(=O)O |
Kanonische SMILES |
CC(=CCCC(=CCC(CO)C(=C)C)C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


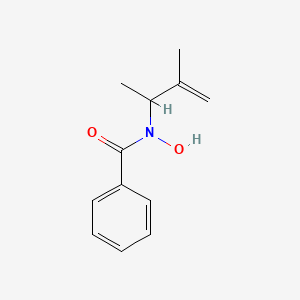
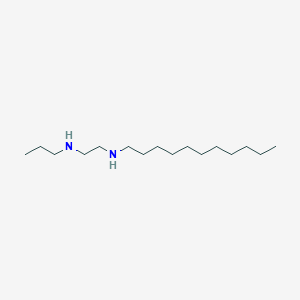
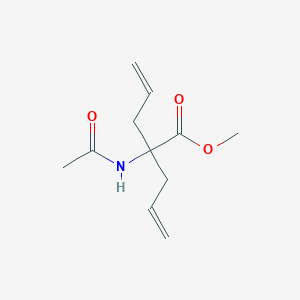
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

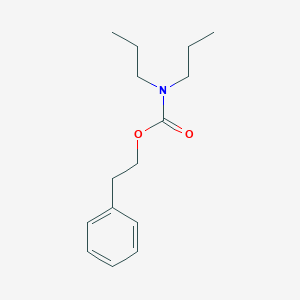
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
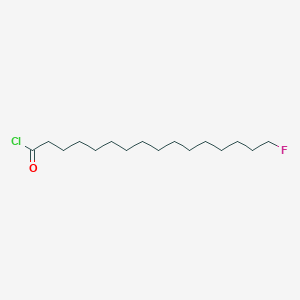

![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
